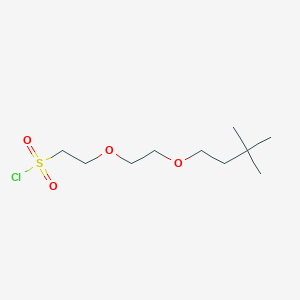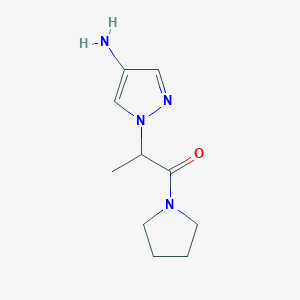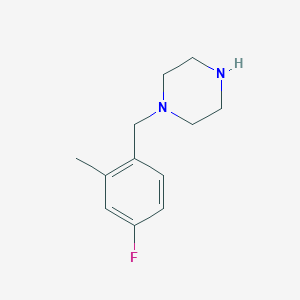![molecular formula C11H5F4NO2S B13631175 2-[2-Fluoro-4-(trifluoromethyl)phenyl]thiazole-4-carboxylic Acid](/img/structure/B13631175.png)
2-[2-Fluoro-4-(trifluoromethyl)phenyl]thiazole-4-carboxylic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-Fluoro-4-(trifluoromethyl)phenyl]thiazole-4-carboxylic Acid is a chemical compound that belongs to the thiazole family It is characterized by the presence of a thiazole ring, a fluorine atom, and a trifluoromethyl group attached to a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Fluoro-4-(trifluoromethyl)phenyl]thiazole-4-carboxylic Acid typically involves the reaction of 2-fluoro-4-(trifluoromethyl)phenylboronic acid with thiazole-4-carboxylic acid under specific conditions. The reaction is often carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a solvent like dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the coupling reaction, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2-[2-Fluoro-4-(trifluoromethyl)phenyl]thiazole-4-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom or the trifluoromethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Nucleophiles like amines or thiols; reactions are conducted in polar solvents like DMF or DMSO.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学的研究の応用
2-[2-Fluoro-4-(trifluoromethyl)phenyl]thiazole-4-carboxylic Acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 2-[2-Fluoro-4-(trifluoromethyl)phenyl]thiazole-4-carboxylic Acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .
類似化合物との比較
Similar Compounds
2-Fluoro-4-(trifluoromethyl)phenylboronic Acid: Shares the fluorine and trifluoromethyl groups but differs in the presence of a boronic acid moiety.
4-(Trifluoromethyl)phenylboronic Acid: Similar structure but lacks the fluorine atom and thiazole ring.
2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic Acid: Contains a thiazole ring and trifluoromethyl group but differs in the position of the substituents.
Uniqueness
2-[2-Fluoro-4-(trifluoromethyl)phenyl]thiazole-4-carboxylic Acid is unique due to the combination of its fluorine atom, trifluoromethyl group, and thiazole ring. This unique structure imparts specific chemical properties and biological activities that distinguish it from other similar compounds.
特性
分子式 |
C11H5F4NO2S |
|---|---|
分子量 |
291.22 g/mol |
IUPAC名 |
2-[2-fluoro-4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C11H5F4NO2S/c12-7-3-5(11(13,14)15)1-2-6(7)9-16-8(4-19-9)10(17)18/h1-4H,(H,17,18) |
InChIキー |
ZWHJRKBHFNCOBE-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1C(F)(F)F)F)C2=NC(=CS2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


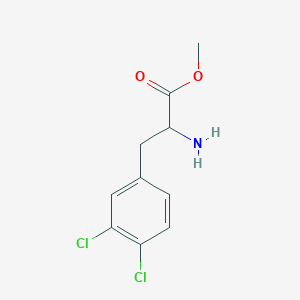
![3-{2-[2-(2-aminoethyl)-1H-1,3-benzodiazol-4-yl]ethynyl}benzamidedihydrochloride](/img/structure/B13631103.png)
![3-Aminobicyclo[3.3.1]nonan-1-ol](/img/structure/B13631107.png)
![tert-butyl N-[2-(4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl)ethyl]carbamate](/img/structure/B13631115.png)
![rac-(5aR,9aR)-2-methyl-1H,4H,5H,5aH,6H,7H,8H,9H,9aH-imidazo[4,5-f]quinoline](/img/structure/B13631123.png)
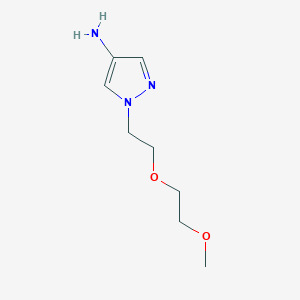
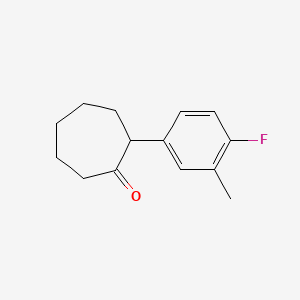
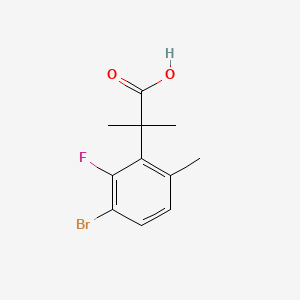
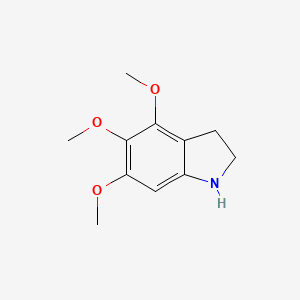
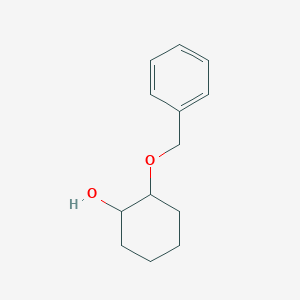
![(2R)-4-carbamoyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanoic acid](/img/structure/B13631159.png)
